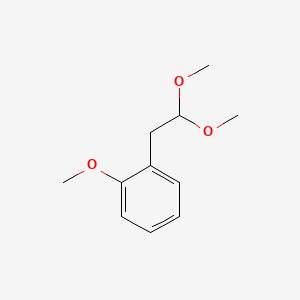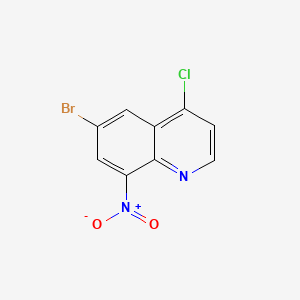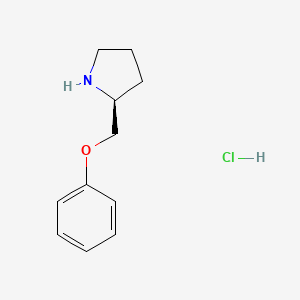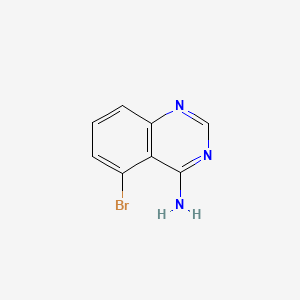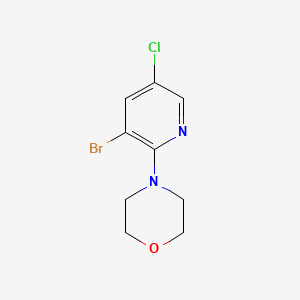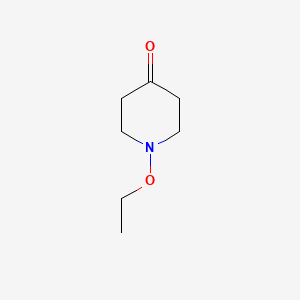
1-Ethoxypiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypiperidin-4-one is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Ethoxypiperidin-4-one is 1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 . This indicates that the molecule consists of a piperidin-4-one ring with an ethoxy group attached to it.Physical And Chemical Properties Analysis
1-Ethoxypiperidin-4-one is a liquid at room temperature . It has a molecular weight of 143.19 .Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Biomedical and Pharmacology .
- Summary of Application : 1-Ethoxypiperidin-4-one has been used in the synthesis of a series of 2,6-diaryl-3-methyl-4-piperidones, which have shown significant antimicrobial activity .
- Methods of Application : The compounds were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
- Results or Outcomes : Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .
Synthesis of Novel Acetylene Glycols
- Scientific Field : Organic Chemistry .
- Summary of Application : 1-Ethoxypiperidin-4-one has been used in the synthesis of asymmetric acetylenic γ-glycols .
- Methods of Application : The reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols .
- Results or Outcomes : The study resulted in the successful synthesis of novel acetylene glycols .
Safety And Hazards
The safety information available indicates that 1-Ethoxypiperidin-4-one is potentially dangerous. It has hazard statements H227, H302, H315, H318, H335 . These correspond to being combustible, harmful if swallowed, causing skin irritation, causing serious eye damage, and may cause respiratory irritation respectively .
Propriétés
IUPAC Name |
1-ethoxypiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSILPHKIOISB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxypiperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

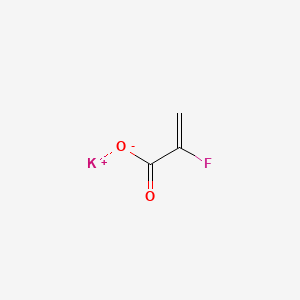
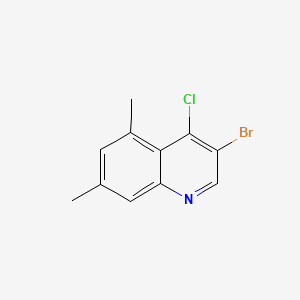
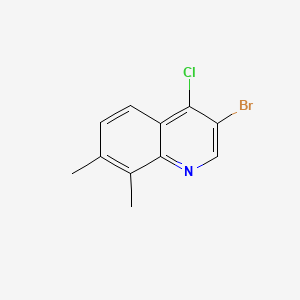
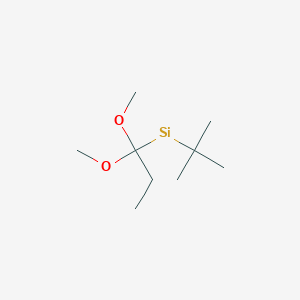

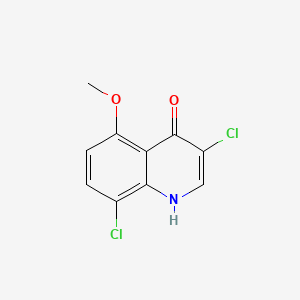
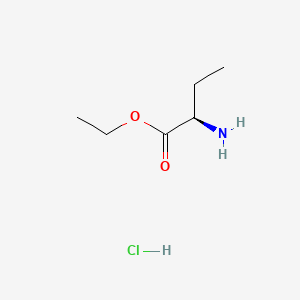
![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)
